2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde
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Overview
Description
2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde is a bicyclic organic compound characterized by its unique structure, which includes an oxabicyclo ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which is facilitated by photochemistry . This approach allows for the efficient construction of the bicyclic framework under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of photochemical cycloaddition and subsequent functionalization are likely employed. These methods ensure high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Various nucleophiles can attack the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid.
Reduction: 2-Oxabicyclo[2.1.1]hexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde involves its interaction with various molecular targets. The compound’s unique structure allows it to act as a bioisostere, mimicking the properties of ortho- and meta-benzenes. This bioisosterism enables the compound to engage in specific molecular interactions, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
- 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 2-Oxabicyclo[2.1.1]hexane-1-methanol
- 2-Oxabicyclo[2.1.1]hexane-1-thiol
Comparison: 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde stands out due to its aldehyde functional group, which imparts unique reactivity compared to its carboxylic acid, alcohol, and thiol counterparts. This reactivity makes it a versatile intermediate in organic synthesis, allowing for the creation of a diverse array of derivatives .
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-6-1-5(2-6)3-8-6/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEDVGRYURMGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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